8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
8-fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6FN3/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,1H3 |
InChI Key |
PYWJKSOLINEBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NN=CN12)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Pyridine and Hydrazine Precursors
The synthesis begins with the preparation of a substituted pyridine hydrazine, such as 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine. This intermediate is typically prepared by:
- Stille cross-coupling of halogenated pyridine derivatives with stannylated heterocycles to install the methylated pyrazole substituent.
- Treatment with hydrazine to convert halogenated pyridines to the corresponding hydrazinyl derivatives.
For example, a 5,6-difluoropyridin-3-yl intermediate can be coupled with a methylisoxazole stannane under palladium catalysis, followed by hydrazine treatment to yield the hydrazinyl pyridine intermediate.
Step 2: Preparation of the Naphthyridinone Derivative
The other key building block is a substituted naphthyridinone, such as 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one ("NAPH"). This compound undergoes alkylation with ethyl 2-bromopropanoate to form an ester intermediate ("NAPA"), which is then hydrolyzed to the corresponding acid. The alkylation and hydrolysis steps are performed under controlled conditions to maintain high optical purity (90-99.5% enantiomeric excess).
Step 3: Coupling of Pyridine Hydrazine and Naphthyridinone Derivative
The acid group of the naphthyridinone derivative (NAPA) is coupled with the amino group of the pyridine hydrazine (PYRH) to form a hydrazide intermediate (HYDZ). This amide bond formation is facilitated by coupling reagents such as HATU in the presence of a base like Hunig’s base, typically carried out in solvents like DMF or MeCN under nitrogen atmosphere to avoid racemization.
Step 4: Cyclization to Form the Triazolopyridine Core
The hydrazide intermediate undergoes dehydration under specific conditions, often involving phosphorus(V) dehydrating agents or thiophosphetane compounds, to cyclize and form the fusedtriazolo[4,3-a]pyridine ring system. This step yields the target compound, 8-fluoro-5-methyl-triazolo[4,3-a]pyridine, often isolated as a stable salt (e.g., hydrochloride) or monohydrate form.
Reaction Scheme Summary
Analytical Data and Purity
- The coupling step yields hydrazide intermediates with purities often exceeding 95%, sometimes reaching near 100% after purification.
- The final triazolopyridine compound is stable to air, moisture, and elevated temperatures, and can be isolated as hydrochloride salts or monohydrates to enhance stability.
- Optical purity of chiral intermediates is maintained through careful control of reaction conditions, with enantiomeric excess values typically above 90% and up to 99.5%.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or photochemical properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as an inhibitor of kinases such as c-Met and VEGFR-2 . The compound binds to the active site of these enzymes, preventing their phosphorylation and subsequent signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Antifungal Activity
Key Compounds:
8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (Compound 2, ):
- Exhibited IC₅₀ values of 76.4% and 78.6% against H. maydis and R. cerealis, respectively, at 50 µg/mL.
- The chloro substituent at position 8 and sulfone group enhance antifungal activity via hydrophobic interactions and hydrogen bonding.
- 8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine: Fluorine’s smaller atomic radius and higher electronegativity (compared to chlorine) may improve target selectivity and reduce off-target effects.
Table 1: Substituent Impact on Antifungal Activity
| Position | Substituent | Target Organism | IC₅₀/Activity | Key Mechanism |
|---|---|---|---|---|
| 8 | Cl | H. maydis | 76.4% | Hydrophobic binding |
| 8 | F | Not reported | Hypothesized higher selectivity | Enhanced electronegativity |
| 5 | CH₃ | N/A | Improved lipophilicity | Membrane penetration |
Conformational Influence on Bioactivity
highlights that amide group orientation relative to the triazolopyridine ring critically affects activity. For example:
- Compound 4c (highly active): Aromatic ring perpendicular to triazolopyridine, enabling optimal receptor binding.
- Compound 4k (low activity): Aromatic ring parallel, reducing interaction efficiency.
For this compound:
Halogen Substitution: Bromine vs. Fluorine
- Higher molar mass (212.05 g/mol) compared to the fluoro analog (est. ~179.12 g/mol) may affect pharmacokinetics.
Table 2: Halogen Comparison
| Substituent | Atomic Radius (Å) | Electronegativity | Molar Mass (g/mol) |
|---|---|---|---|
| F (8-position) | 0.64 | 3.98 | ~179.12 |
| Cl | 0.99 | 3.16 | 213.63 (Compound 2) |
| Br | 1.14 | 2.96 | 212.05 |
Role in mGluR2 Receptor Modulation
Patents () describe [1,2,4]triazolo[4,3-a]pyridines as positive allosteric modulators (PAMs) of mGluR2 receptors .
- 8-Fluoro-5-methyl derivative : Fluorine’s electron-withdrawing effect may stabilize the receptor’s active state, while methyl enhances blood-brain barrier penetration.
- Non-halogenated analogs: Lower metabolic stability due to absence of fluorine’s oxidative resistance .
Biological Activity
8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C7H6FN3
- Molecular Weight : 151.14 g/mol
- CAS Number : 2089325-46-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that it acts as an inhibitor of specific kinases and receptors, which are crucial in several signaling pathways.
- Kinase Inhibition : The compound has shown promising results in inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. For instance, compounds related to this scaffold demonstrated IC50 values of less than 1 µM against CDK2 and CDK9, indicating strong inhibitory potential .
- Receptor Modulation : It has been reported as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection. This modulation may contribute to therapeutic effects in neurodegenerative diseases .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| This compound | CDK2 | < 1 µM | |
| This compound | α7 nAChR | Modulator | |
| Related Compound A | PDE10A | 0.36 µM | |
| Related Compound B | B-Raf | Selective Inhibitor |
Case Studies
Several studies have demonstrated the efficacy of this compound in various biological contexts:
- Neuroprotective Effects : A study investigated the neuroprotective potential of this compound in models of Alzheimer’s disease. Results indicated that it could enhance cognitive function and reduce amyloid-beta toxicity through its action on α7 nAChRs .
- Anticancer Activity : In vitro assays revealed that derivatives of this compound exhibited significant antiproliferative activity against several cancer cell lines including HeLa and A375. The mechanism was linked to CDK inhibition leading to cell cycle arrest .
Q & A
Q. Optimization considerations :
- Temperature : Elevated temperatures (60–100°C) improve cyclization efficiency but may require reflux conditions .
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance reaction rates in halogenation steps.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .
Advanced: How do structural modifications at positions 5 and 8 influence biological activity?
Answer:
Positional substituents critically modulate target affinity and pharmacokinetics:
Q. Comparative SAR Table :
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR confirms regiochemistry and purity. For example, the 8-fluorine signal appears as a distinct doublet (³J coupling) in ¹⁹F NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₆FN₅ for 8-Fluoro-5-methyl derivative) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., H-bonding with Arg121 in RBP4) .
Advanced: How can computational methods predict binding interactions with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., RBP4 binding cavity). The 8-fluoro group forms H-bonds with Arg121, while the triazole N2 atom interacts with Leu37 .
- 3D-QSAR : Comparative Molecular Field Analysis (CoMFA) identifies steric/electrostatic requirements for activity. For herbicidal analogs, hydrophobic groups at position 3 enhance weed inhibition .
Q. Key computational workflow :
Ligand preparation : Optimize geometry using DFT (B3LYP/6-31G*).
Binding site mapping : Use GRID or SiteMap to identify pharmacophores.
Free energy calculations : MM-PBSA/GBSA estimates binding affinities .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and positive controls.
- Meta-analysis : Compare substituent effects across analogs. For example, 8-fluoro derivatives show higher RBP4 affinity than 8-bromo analogs due to stronger H-bonding .
- Dose-response curves : Validate EC₅₀/IC₅₀ values across multiple replicates to rule out outlier data .
Advanced: What are key considerations in designing derivatives for enhanced pharmacokinetics?
Answer:
- Metabolic stability : Introduce electron-withdrawing groups (e.g., 8-F) to reduce CYP450-mediated oxidation .
- Solubility : Incorporate polar groups (e.g., -NH₂ at position 6) without compromising target binding .
- Toxicity screening : Prioritize derivatives with low hERG channel inhibition to avoid cardiotoxicity .
Basic: What in vitro models are suitable for evaluating biological efficacy?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
